![molecular formula C9H14Cl2N2O2 B555699 3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride CAS No. 197088-84-9](/img/structure/B555699.png)
3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride
Overview
Description
“3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride” is a chemical compound with the molecular formula C9H14Cl2N2O2 . It is related to the pyrrolidine family, which is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound involves the use of pyrrolidine rings, which can be constructed from different cyclic or acyclic precursors . A specific method for the synthesis of a similar compound, “methyl (S)-3-amino-3-(3‘-pyridyl)propionate dihydrochloride”, involves the selective crystallization of a diastereomeric salt of a carboxylic acid precursor (N-BOC-protected) with (1R,2S)-(-)-ephedrine .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 253.13 . Further physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- Folkers et al. (2009) reported an improved synthesis method for β-Benzamido-alpha-(3-pyridyl)-DL-alpha-alanine hydrochloride, highlighting its role in synthesizing antagonists of the luteinizing hormone-releasing hormone, demonstrating the compound's significance in medicinal chemistry research (Folkers, Kubiak, & Stȩpiński, 2009).
- Rao et al. (2009) focused on the synthesis of DL-arylamino acid ethyl ester derivatives of beta-(3-pyridyl)-DL-alanine and beta-(3-benzo[b]thienyl)-DL-alanine. Their research underlines the potential of these compounds in producing optically pure amino acids, crucial for pharmaceutical applications (Rao, Burdett, Cessac, DiNunno, Peterson, & Kim, 2009).
Biological Activity and Applications
- Al-Omar and Amr (2010) investigated the antimicrobial potential of pyridine-bridged 2,6-bis-carboxamide Schiff's bases, starting from 2,6-pyridinedicarbonyl dichloride and L-alanine or 2-methyl-alanine methyl ester. Their findings suggest significant antimicrobial activities, positioning these compounds as potential leads for developing new antibiotics (Al-Omar & Amr, 2010).
- Ortego et al. (2016) synthesized gold(I), gold(III), silver(I), and copper(I) complexes with modified amino acid esters and phosphine ligands, testing their cytotoxic activity against tumor cells. This research demonstrates the compound's utility in creating complexes with significant cytotoxic activities, offering insights into cancer therapy research (Ortego, Meireles, Kasper, Laguna, Villacampa, & Gimeno, 2016).
Material Science and Other Applications
- Huang et al. (2002) detailed the synthesis of bioadhesive block copolymers conjugated with DOPA moieties, inspired by mussel adhesive proteins. Their work highlights the potential of using "3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride" derivatives for creating new materials with significant bioadhesive properties, relevant for biomedical engineering (Huang, Lee, Ingram, & Messersmith, 2002).
Mechanism of Action
Target of Action
It’s known that similar compounds play a crucial role in synthetic organic chemistry, particularly in peptide drug discovery .
Mode of Action
Related compounds are often involved in carbon–carbon bond forming reactions, such as the suzuki–miyaura (sm) cross-coupling . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Related compounds are known to participate in the suzuki–miyaura (sm) cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Related compounds have been used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b .
Action Environment
It’s known that the success of related compounds in reactions like the suzuki–miyaura (sm) cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
methyl (2R)-2-amino-3-pyridin-3-ylpropanoate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)5-7-3-2-4-11-6-7;;/h2-4,6,8H,5,10H2,1H3;2*1H/t8-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSHHLGNMODFNC-YCBDHFTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CC=C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CN=CC=C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375186 | |
Record name | Methyl 3-pyridin-3-yl-D-alaninate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
197088-84-9 | |
Record name | Methyl 3-pyridin-3-yl-D-alaninate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 197088-84-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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